Cas no 90-10-8 (N-Methyl-N-phenylbenzenesulfonamide)

N-Methyl-N-phenylbenzenesulfonamide structure
90-10-8 structure
Nom du produit:N-Methyl-N-phenylbenzenesulfonamide
Numéro CAS:90-10-8
Le MF:C13H13NO2S
Mégawatts:247.3128221035
MDL:MFCD00514036
CID:34546
PubChem ID:135963

N-Methyl-N-phenylbenzenesulfonamide Propriétés chimiques et physiques

Nom et identifiant

    • N-Methyl-N-phenylbenzenesulfonamide
    • BENZENESULFONAMIDE,N-METHYL-N-PHENYL-
    • Benzenesulfonamide,N-methyl-N-phenyl
    • Benzenesulfonanilide,N-methyl
    • N-Methylbenzenesulfonanilide
    • N-methyl-benzenesulfonylanilide
    • N-Methylbenzenesulphanilide
    • N-Methyl-benzolsulfonanilid
    • N-methyl-N-phenylbenzenesulphonamide
    • N-methylphenylsulphonanilide
    • Benzenesulfonanilide,N-methyl- (6CI,7CI,8CI)
    • NSC 77060
    • N-Methyl-N-Phenyl Benzene Sulfonamide
    • N-Methyl-N-phenylbenzenesulfonamide #
    • SR-01000398121
    • NSC77060
    • AC-18197
    • DTXSID20237977
    • Benzenesulfonanilide, N-methyl-
    • AKOS001391097
    • NCIOpen2_004148
    • 90-10-8
    • MFCD00514036
    • KRXAPUFKQQWAGK-UHFFFAOYSA-N
    • Benzenesulfonamide, N-methyl-N-phenyl-
    • SR-01000398121-1
    • SCHEMBL812702
    • n-methyl-n-phenyl-benzenesulfonamide
    • NSC-77060
    • Benzenesulfonanilide, N-methyl- (6CI, 7CI, 8CI)
    • N-Methyl-N-phenylbenzenesulfonamide (ACI)
    • DTXCID70160468
    • MDL: MFCD00514036
    • Piscine à noyau: 1S/C13H13NO2S/c1-14(12-8-4-2-5-9-12)17(15,16)13-10-6-3-7-11-13/h2-11H,1H3
    • La clé Inchi: KRXAPUFKQQWAGK-UHFFFAOYSA-N
    • Sourire: O=S(N(C)C1C=CC=CC=1)(C1C=CC=CC=1)=O

Propriétés calculées

  • Qualité précise: 247.06700
  • Masse isotopique unique: 220.063663
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 17
  • Nombre de liaisons rotatives: 3
  • Complexité: 343
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 45.8
  • Le xlogp3: 2.6

Propriétés expérimentales

  • Dense: 1.254
  • Point d'ébullition: 380.4°C at 760 mmHg
  • Point d'éclair: 183.8°C
  • Indice de réfraction: 1.615
  • Le PSA: 45.76000
  • Le LogP: 3.59250
  • Pression de vapeur: 0.0±0.9 mmHg at 25°C

N-Methyl-N-phenylbenzenesulfonamide Informations de sécurité

N-Methyl-N-phenylbenzenesulfonamide PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Alichem
A019088890-10g
N-Methyl-N-phenylbenzenesulfonamide
90-10-8 95%
10g
$1181.88 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N19120-250mg
N-Methyl-N-phenylbenzenesulfonamide
90-10-8
250mg
¥1782.0 2021-09-08
Alichem
A019088890-25g
N-Methyl-N-phenylbenzenesulfonamide
90-10-8 95%
25g
$1969.80 2023-08-31
Cooke Chemical
F156123-1g
N-Methyl-N-phenylbenzenesulfonamide
90-10-8 97
1g
RMB 7358.40 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1438838-5g
N-methyl-N-phenylbenzenesulfonamide
90-10-8 98%
5g
¥12610.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1438838-25g
N-methyl-N-phenylbenzenesulfonamide
90-10-8 98%
25g
¥27195.00 2024-04-26
Cooke Chemical
F156123-250mg
N-Methyl-N-phenylbenzenesulfonamide
90-10-8 97
250mg
RMB 2288.00 2025-02-21
TRC
M343625-50mg
N-Methyl-N-Phenylbenzenesulfonamide
90-10-8
50mg
$ 50.00 2022-06-03
TRC
M343625-500mg
N-Methyl-N-Phenylbenzenesulfonamide
90-10-8
500mg
$ 275.00 2022-06-03
TRC
M343625-100mg
N-Methyl-N-Phenylbenzenesulfonamide
90-10-8
100mg
$ 70.00 2022-06-03

N-Methyl-N-phenylbenzenesulfonamide Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Iodine ,  Oxygen Solvents: 1,2-Dichloroethane ;  16 h, 25 °C
Référence
Metal-Free Direct Construction of Sulfonamides via Iodine-Mediated Coupling Reaction of Sodium Sulfinates and Amines at Room Temperature
Wei, Wei; Liu, Chun Li; Yang, Daoshan; Wen, Jiangwei; You, Jinmao; et al, Advanced Synthesis & Catalysis, 2015, 357(5), 987-992

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Cupric acetate Solvents: Water ;  5 h, reflux
Référence
Copper-catalyzed n-arylation of sulfonamides with boronic acids in water under ligand-free and aerobic conditions
Nasrollahzadeh, Mahmoud; Ehsani, Ali; Maham, Mehdi, Synlett, 2014, 25(4), 505-508

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Durene ,  Tripotassium phosphate Catalysts: Cuprous iodide
1.2 Reagents: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ;  240 min, 110 °C
Référence
UFU (Ullmann-Finkelstein-Ullmann): a new multicomponent reaction
Toto, Patrick; Gesquiere, Jean-Claude; Cousaert, Nicolas; Deprez, Benoit; Willand, Nicolas, Tetrahedron Letters, 2006, 47(28), 4973-4978

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 25 °C
Référence
Towards Uniform Iodine Catalysis: Intramolecular C-H Amination of Arenes under Visible Light
Martinez, Claudio; Bosnidou, Alexandra E.; Allmendinger, Simon; Muniz, Kilian, Chemistry - A European Journal, 2016, 22(29), 9929-9932

Synthetic Routes 5

Conditions de réaction
1.1 Catalysts: Cadmium sulfide (nanoparticles) Solvents: Ethanol ,  Water ;  10 min, 25 - 28 °C
Référence
Nanosized CdS as a Reusable Photocatalyst: The Study of Different Reaction Pathways between Tertiary Amines and Aryl Sulfonyl Chlorides through Visible-Light-Induced N-Dealkylation and C-H Activation Processes
Firoozi, Somayeh; Hosseini-Sarvari, Mona, Journal of Organic Chemistry, 2021, 86(3), 2117-2134

Synthetic Routes 6

Conditions de réaction
1.1 Catalysts: Titania Solvents: Ethanol ;  1 h, rt
Référence
Black TiO2 nanoparticles with efficient photocatalytic activity under visible light at low temperature: regioselective C-N bond cleavage toward the synthesis of thioureas, sulfonamides, and propargylamines
Koohgard, Mehdi; Hosseini-Sarvari, Mona, Catalysis Science & Technology, 2020, 10(20), 6825-6839

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Calcium hydride Solvents: Acetonitrile ;  5 min, 90 °C; 1 h, 90 °C
Référence
Charge-Transfer Complex Promoted Regiospecific C-N Bond Cleavage of Vicinal Tertiary Diamines
Fu, Ying; Xu, Qin-Shan; Shi, Chun-Zhao; Du, Zhengyin; Xiao, Caiqin, Advanced Synthesis & Catalysis, 2018, 360(18), 3502-3506

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Tripotassium phosphate Catalysts: N,N-Dimethylglycine ,  Cuprous iodide Solvents: Dimethylformamide ;  48 h, 100 °C; 100 °C → rt
Référence
Copper-catalyzed cross-coupling of sulfonamides with aryl iodides and bromides facilitated by amino acid ligands
Deng, Wei; Liu, Lei; Zhang, Chen; Liu, Min; Guo, Qing-Xiang, Tetrahedron Letters, 2005, 46(43), 7295-7298

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Pyridine Solvents: Chloroform ;  0 °C; 30 min, 0 °C
1.2 0 °C; 2 - 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Référence
Mechanistic insight into thermal 1,3- and 1,5-sulfonyl migrations of N-arenesulfonylphenothiazines and N-arenesulfonylphenoxazines
Wang, Jiandong; Son, Kwon-Il; Xu, Jiaxi, Monatshefte fuer Chemie, 2016, 147(9), 1637-1649

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  1 h, reflux
Référence
Synthesis of a Series of 2-Aminodiarylsulfones by Bronsted Acid Mediated Regioselective Fries Type Rearrangement of N-Alkyl-N-arylbenzenesulfonamides
Debnath, Sudarshan; Mondal, Shovan, ChemistrySelect, 2018, 3(15), 4129-4132

Synthetic Routes 11

Conditions de réaction
Référence
Preparation and spectroscopic behavior of acetyl derivatives of sulfonamides
Melegari, M.; Vampa, G.; Benedetti, L.; De Benedetti, P. G., Farmaco, 1976, 31(3), 183-93

N-Methyl-N-phenylbenzenesulfonamide Raw materials

N-Methyl-N-phenylbenzenesulfonamide Preparation Products

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